methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a bromine atom at position 4, a 3-methylbutyl group at position 5, and a methyl ester at position 3. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine substituent enables cross-coupling reactions, while the ester group offers hydrolytic flexibility. The 3-methylbutyl chain contributes to lipophilicity, influencing solubility and biological membrane permeability.
Properties
IUPAC Name |
methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-6(2)4-5-7-8(11)9(13-12-7)10(14)15-3/h6H,4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBRZAGHULCSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(C(=NN1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The 3-methylbutyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride or potassium carbonate.
Esterification: The carboxylate ester group can be formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
While there is no information about the applications of the specific compound "methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate," the search results provide information on pyrazole derivatives in general, including their synthesis, properties, and applications.
General Information on Pyrazoles
Pyrazoles are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities . They are found in many natural and non-natural products, making them of special interest in medicinal chemistry . Pyrazoles can be used to create complex molecular frameworks with diverse medicinal properties because they have two functional groups with varying reactivity .
Synthesis of Pyrazole Derivatives
Various methods for synthesizing pyrazole derivatives are described in the search results. One method involves the reaction of diethyl oxalate with acetophenone derivatives to form substituted ethyl-2,4-dioxo-4-phenyl butanoate derivatives, which are then reacted with hydrazine hydrate to produce ethyl 5-(substituted)-1H-pyrazole-3-carboxylates . Additionally, pyrazole carboxamides and isoxazolol pyrazole carboxylate derivatives can be synthesized and tested for antifungal activity . Ethyl 4-formyl-1H-pyrazole-3-carboxylate can be used as a building block to generate complex pyrazole-based molecular frameworks using various organic transformations .
Applications of Pyrazole Derivatives
Pyrazole derivatives have a wide range of applications, including:
- Anti-inflammatory agents: Certain ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have demonstrated anti-inflammatory activity in studies using a rat paw edema model .
- Antifungal agents: Some synthesized pyrazole carboxamides have shown antifungal activity against phytopathogenic fungi .
- Antimicrobial agents: Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated antimicrobial activity against bacteria and fungi .
- Coordination chemistry: Pyrazole carboxylic acids can coordinate with metals via nitrogen and oxygen atoms and play a crucial role in modern coordination chemistry .
- Pharmaceuticals: Pyrazoles are present in several commercial drugs, such as Sildenafil, Zometapin, Celebrex, and Rimonabant .
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Ethyl 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylate
Key Differences :
- Substituent at Position 5 : A trifluoromethyl (-CF₃) group replaces the 3-methylbutyl chain.
- Ester Group : Ethyl ester instead of methyl.
- Physical Properties : Melting point 131–133°C, molecular weight 287 g/mol, 97% purity .
- The ethyl ester may slow hydrolysis compared to the methyl variant.
- Applications : Greater metabolic stability due to -CF₃, making it suitable for fluorinated drug candidates.
Methyl 4-Bromo-3-Methyl-1H-Pyrazole-5-Carboxylate
Key Differences :
- Substituents : Methyl group at position 3 instead of position 4.
- Molecular Formula : C₆H₇BrN₂O₂ (linear formula) .
- Steric Effects : Reduced steric hindrance at position 5 due to the absence of the bulky 3-methylbutyl group.
- Applications : Simpler structure may facilitate synthetic modifications but offers less lipophilicity for biological penetration.
Methyl 3-(4-(4-Bromophenoxy)Phenyl)-1H-Pyrazole-5-Carboxylate
Key Differences :
- Aromatic Substituent: A 4-bromophenoxy-phenyl group at position 3.
- Molecular Weight : 373.20 g/mol .
- Properties : Increased aromaticity enhances UV absorption and π-π stacking, relevant for materials science. The bromine on the phenyl ring allows orthogonal functionalization.
- Applications: Potential use in optoelectronics or as a kinase inhibitor scaffold.
4-Bromo-5-(Bromomethyl)-2-(3',5'-Dimethylphenyl)-1-Methyl-1,2-Dihydro-3H-Pyrazol-3-One
Key Differences :
- Core Structure : Dihydro-pyrazol-3-one instead of pyrazole.
- Substituents : Two bromine atoms (positions 4 and 5) and a 3,5-dimethylphenyl group.
- Reactivity : The α,β-unsaturated ketone moiety enables conjugate additions, while dual bromine sites allow sequential cross-couplings .
Structural and Functional Analysis Table
| Compound Name | Substituent at Position 4 | Substituent at Position 5 | Ester Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Br | 3-Methylbutyl | Methyl | ~287* | Drug intermediates |
| Ethyl 4-Bromo-5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate | Br | -CF₃ | Ethyl | 287 | Fluorinated pharmaceuticals |
| Methyl 4-Bromo-3-Methyl-1H-pyrazole-5-carboxylate | Br | -H | Methyl | ~219 | Synthetic building blocks |
| Methyl 3-(4-(4-Bromophenoxy)Phenyl)-1H-pyrazole-5-carboxylate | -H | -H | Methyl | 373.20 | Optoelectronic materials |
*Estimated based on structural similarity.
Research Findings and Trends
- Lipophilicity : The 3-methylbutyl chain in the target compound increases logP compared to analogs with -CF₃ or aromatic groups, favoring blood-brain barrier penetration .
- Synthetic Utility : Bromine at position 4 is a universal handle for Suzuki-Miyaura couplings, as demonstrated in patents for kinase inhibitors .
- Crystallography : Tools like Mercury () enable analysis of packing patterns, revealing that bulkier substituents (e.g., 3-methylbutyl) reduce crystal symmetry compared to planar -CF₃ groups .
Biological Activity
Methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Formula : C₁₁H₁₄BrN₂O₂
- Molecular Weight : 288.15 g/mol
Its structure includes a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Pyrazole derivatives, in general, exhibit activity against a range of pathogens including bacteria and fungi. Studies indicate that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains .
2. Anticancer Properties
Research has shown that pyrazole derivatives can possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been evaluated for their efficacy against cancer cell lines such as HeLa and MCF-7. In these studies, IC₅₀ values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are critical for therapeutic applications in diseases characterized by chronic inflammation. Pyrazoles have been shown to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the bromine atom enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and biological macromolecules .
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in pharmaceutical applications:
- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines, showing significant cytotoxicity with IC₅₀ values ranging from 6 µM to 12 µM across different types .
- Case Study 2 : Another study focused on the anti-inflammatory effects demonstrated that pyrazole compounds could reduce edema in animal models significantly compared to control groups .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) under catalytic or basic conditions. The electron-withdrawing ester group at position 3 activates the ring toward substitution.
*Yields are estimated based on analogous reactions in pyrazole systems .
Transition Metal-Catalyzed Cross-Coupling
The bromide serves as a coupling partner in palladium-catalyzed reactions, enabling C–C bond formation.
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to a carboxylic acid, which can be further functionalized.
N-Alkylation at the Pyrazole Core
The NH group at position 1 reacts with alkyl halides or electrophiles under basic conditions.
Cyclization and Heterocycle Formation
The ester and alkyl side chain participate in intramolecular cyclizations under Lewis acid catalysis.
| Reaction Type | Reagents/Conditions | Product | Yield* | References |
|---|---|---|---|---|
| Lactam Formation | InCl₃, EtOH, ultrasound, 40°C | 7-Membered lactam fused to pyrazole | 68% |
Key Mechanistic Insights
-
Steric Effects : The 3-methylbutyl group at position 5 hinders electrophilic attacks at adjacent positions but facilitates regioselective substitutions at position 4.
-
Electronic Effects : The electron-withdrawing ester group enhances bromide leaving-group ability in SNAr reactions, while the alkyl chain slightly donates electrons via induction .
This compound’s multifunctional design supports applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., ligand precursors). Further studies optimizing reaction conditions could expand its synthetic utility.
Q & A
Q. What are the recommended methods for synthesizing methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate?
Synthesis typically involves multi-step reactions starting with pyrazole ring formation. A common approach includes:
- Step 1: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.
- Step 2: Alkylation at the 5-position using 3-methylbutyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Bromination at the 4-position using N-bromosuccinimide (NBS) in a radical-initiated reaction . Key Optimization: Reaction temperature and stoichiometry of brominating agents significantly influence regioselectivity and yield.
Q. How can NMR spectroscopy distinguish positional isomers of this compound?
- ¹H NMR: The 3-methylbutyl side chain shows distinct splitting patterns for the isopropyl group (δ ~0.8–1.2 ppm, multiplet). The pyrazole C-H protons (δ ~6.5–7.5 ppm) and ester methyl group (δ ~3.8 ppm) confirm substitution patterns.
- ¹³C NMR: The carbonyl carbon (δ ~160–165 ppm) and brominated carbon (δ ~95–100 ppm) provide structural confirmation . Note: 2D NMR (HSQC, HMBC) resolves overlapping signals in complex mixtures .
Q. What crystallization techniques are suitable for X-ray structure determination?
- Use slow evaporation of a dichloromethane/hexane mixture to grow single crystals.
- SHELX software (e.g., SHELXL) refines structures against diffraction data, with emphasis on resolving disorder in the 3-methylbutyl chain . Data Quality: High-resolution (<1.0 Å) data minimizes errors in bromine atom positioning .
Advanced Research Questions
Q. How can conflicting regioselectivity data in pyrazole bromination be resolved?
Discrepancies arise from solvent polarity and bromination mechanisms:
- Polar solvents (e.g., DMF): Favor electrophilic bromination at the 4-position via NBS/radical pathways.
- Nonpolar solvents (e.g., CCl₄): May lead to competing 5-position bromination due to steric effects. Validation: Computational modeling (DFT) predicts bromine’s electrophilic affinity for the 4-position, aligning with experimental data .
Q. What strategies mitigate ester group hydrolysis during synthesis?
Hydrolysis of the methyl ester is a common side reaction under basic or aqueous conditions. Solutions include:
Q. How does the 3-methylbutyl substituent influence biological activity in related pyrazole derivatives?
- Lipophilicity: The branched alkyl chain enhances membrane permeability, as shown in analogs with logP values >3.0 .
- Steric Effects: Bulky substituents reduce binding affinity to enzymes like cyclooxygenase-2 (COX-2) but improve selectivity . Comparative Data: Methyl-to-butyl substitutions increase IC₅₀ values by ~2-fold in enzyme inhibition assays .
Methodological Notes
- Contradictions in Synthesis: Conflicting reports on bromination efficiency (e.g., 60% vs. 85% yields) often stem from trace moisture or oxygen in reactions. Rigorous inert-atmosphere techniques improve reproducibility .
- Advanced Characterization: Pair X-ray diffraction with Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
